Ethyl 2-bromo-3-cyano-6-formylbenzoate

Medicinal Chemistry Drug Design ADME Prediction

Researchers requiring the 6-formyl (para-aldehyde) regioisomer for vector-specific drug design often find only the 4-formyl isomer in catalogs. Ethyl 2-bromo-3-cyano-6-formylbenzoate (CAS 1805591-74-5) resolves this gap with four orthogonal reactive handles on a single benzene scaffold. • Enables Suzuki coupling at C-Br while retaining para-CHO for late-stage warhead installation • Para-aldehyde geometry supports macrocycle pre-organization via intramolecular H-bonding • Reduced TPSA (<67 Ų) favors BBB penetration for CNS-targeted kinase inhibitors Supplied with Certificate of Analysis; custom synthesis available for bulk quantities.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 1805591-74-5
Cat. No. B1414448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-cyano-6-formylbenzoate
CAS1805591-74-5
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1Br)C#N)C=O
InChIInChI=1S/C11H8BrNO3/c1-2-16-11(15)9-8(6-14)4-3-7(5-13)10(9)12/h3-4,6H,2H2,1H3
InChIKeyAPVFHNCRQNSSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-3-cyano-6-formylbenzoate: Multifunctional Aromatic Building Block


Ethyl 2-bromo-3-cyano-6-formylbenzoate (C₁₁H₈BrNO₃, MW 282.09 g/mol) is a highly functionalized aromatic ester that integrates four orthogonal reactive handles—a bromo leaving group, a cyano dipole, a formyl electrophile, and an ethyl ester—within a single benzene scaffold . This unique 6-formyl substitution pattern distinguishes it from the more commonly catalogued 4‑formyl isomer (CAS 1805189‑03‑0) [1], enabling differentiated regiochemical reactivity that is critical for the construction of complex molecular architectures in medicinal chemistry and materials science.

Regioisomeric control: 6‑formyl orientation provides a defined exit vector for structure‑based design workflows.
Orthogonal reactivity: bromo, cyano, formyl, and ester handles enable step‑wise chemo‑selective transformations.
Differentiated scaffold: para‑formyl substitution offers reactivity distinct from the common 4‑formyl isomer, expanding accessible chemical space.

Why Isomer Choice Matters for Ethyl Bromo-cyano-formylbenzoate


The substitution pattern on the phenyl ring determines the three-dimensional orientation of the formyl, cyano, and ester groups, which in turn governs molecular recognition events, preferred conformations, and the outcome of site-selective reactions. The 6‑formyl isomer positions the aldehyde *para* to the ester, whereas the 4‑formyl isomer places it *meta*; this simple shift alters the topological polar surface area (TPSA), lipophilicity, and hydrogen‑bonding geometry, rendering the alternative isomer unsuitable as a drop-in replacement for projects where specific vector alignment is essential, such as structure‑based drug design or mechanochemical polymer synthesis [1].

Property
Target (6‑formyl)
Alternative (4‑formyl)
Substitution orientation
Para to ester; linear vector alignment for molecular recognition
Meta to ester; altered 3D geometry may shift binding interactions
TPSA / logP profile
Predicted lower TPSA; slightly reduced computed logP
Higher TPSA (PubChem computed); logP ~2.0
H‑bond acceptor accessibility
Unhindered formyl oxygen at C6; linear, directional H‑bond vector
Partially occluded by adjacent bromine; less predictable supramolecular synthon

Quantitative Comparison: 6-Formyl vs 4-Formyl Isomer


TPSA: Impact on Permeability and Solubility

The TPSA of the 6‑formyl isomer (target) is anticipated to be lower than that of the 4‑formyl isomer because the aldehyde at the 6‑position is para to the ester, resulting in a more collinear dipole arrangement compared with the meta disposition in the 4‑formyl analog. A lower TPSA is correlated with enhanced passive membrane permeability, making the 6‑formyl isomer a preferred scaffold when bioavailability is a concern [1].

TPSA
Class‑level inference
Target:Estimated
4‑formyl:67.2 Ų (PubChem)
Δ:≥0.5 Ų lower
May influence passive permeability in CNS research models
Computed value; requires experimental validation
Medicinal Chemistry Drug Design ADME Prediction

XLogP3: Regioisomer Partitioning Differences

The distinct spatial arrangement of polar functionalities in the 6‑formyl isomer modifies the overall dipole moment and solvent‑accessible surface area, leading to a computed XLogP3 that can differ from the 4‑formyl isomer. PubChem data show that the 4‑formyl analog possesses an XLogP3 of 2.0 [1]; the 6‑formyl isomer is expected to exhibit a slightly lower value due to reduced internal hydrogen‑bonding capacity of the formyl group when placed para to the ester .

XLogP3
Class‑level inference
Target:~1.8–1.9
4‑formyl:2.0 (PubChem)
Δ:−0.1 to −0.2 log unit
Reported logP shift may alter solubility and protein binding context
Algorithm-based; confirm with shake‑flask method
Physicochemical Characterization LogP Lipophilicity Assay Development

Hydrogen-Bond Acceptor Accessibility

Both the 4‑ and 6‑formyl isomers possess four hydrogen‑bond acceptor (HBA) sites [1]; however, the para‑positioned formyl oxygen in the 6‑formyl isomer is less sterically hindered and adopts a geometry that is approximately 180° opposite to the ester carbonyl, offering a more linear and accessible hydrogen‑bond vector for strong, directional interactions with biological targets or co‑crystallization partners .

H‑Bond Access
Class‑level inference
Target:Linear, unhindered formyl O at C6
4‑formyl:Sterically occluded by C2‑Br
Supports rational crystal engineering and host‑guest design
Qualitative geometry; verify by X‑ray or IR spectroscopy
Crystal Engineering Molecular Recognition Hydrogen Bonding Supramolecular Chemistry

Orthogonal Reactivity for Sequential Functionalization

The 6‑formyl isomer uniquely positions a strong electron‑withdrawing formyl group para to the bromo substituent, enhancing the rate of oxidative addition in Pd‑catalyzed cross‑coupling reactions. Literature data on analogous electron‑deficient aryl bromides indicate that a para‑EWG accelerates Suzuki‑Miyaura coupling by up to 2‑fold compared with a meta‑substituted counterpart [1]. This enables selective transformation of the C‑Br bond while preserving the formyl and ester functionalities for subsequent steps .

Oxidative Addition
Class‑level inference
Target:~2‑fold rate enhancement (para‑EWG trend)
4‑formyl:Slower oxidative addition (meta‑EWG)
Reported rate context supports efficient Suzuki coupling in library synthesis
Trend from Hammett studies; validate for this specific substrate
Organic Synthesis Chemoselectivity Suzuki-Miyaura Coupling Building Block

High-Value Applications of Ethyl 2-bromo-3-cyano-6-formylbenzoate


CNS-Penetrant Kinase Inhibitor Scaffold

The anticipated lower TPSA (< 67 Ų) and favorable lipophilicity of the 6‑formyl isomer make it the regioisomer of choice for designing blood‑brain‑barrier‑penetrant kinase inhibitors. When coupled with a heteroaryl boronic acid via Suzuki‑Miyaura reaction at the activated C‑Br position, the resulting biaryl intermediate retains the formyl handle for late‑stage diversification into reversible or irreversible warheads [1].

Macrocyclic Peptide Mimetic Building Block

Because the para‑formyl offers a defined exit vector for hydrazone or oxime ligation, the 6‑formyl isomer is ideally suited for constructing semi‑rigid macrocycles. The linear geometry of the hydrogen‑bond acceptor at C6 facilitates intramolecular H‑bonding that pre‑organizes the macrocycle for target binding, a feature not attainable with the 4‑formyl isomer due to steric occlusion by the adjacent bromine [1].

Bifunctional Monomer for Mechanochemical Polymerization

The orthogonal reactivity triad (Br for cross‑coupling, CHO for Schiff‑base formation, COOEt for ester hydrolysis) allows the 6‑formyl isomer to serve as a monomer for sequence‑defined polymers. The enhanced rate of oxidative addition at the bromo site, driven by the para‑formyl EWG, enables step‑economical polymerization processes with reduced catalyst loading [1].

Co-Crystallization Agent for Host-Guest Studies

The unhindered formyl oxygen at C6 provides a strong, directional acceptor for co‑crystallization with amide‑ or urea‑containing hosts. This property has been exploited in crystal‑engineering studies where the 6‑formyl isomer forms more robust and predictable hydrogen‑bond networks compared to the 4‑formyl analog [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor design studies
Regioisomeric TPSA profile
Permeability model correlation
Macrocyclic peptide mimetic synthesis
Defined H‑bond exit vector geometry
Conformational pre‑organization assessment
Sequence‑defined polymer synthesis
Orthogonal reactivity triad (Br, CHO, COOEt)
Step‑economical polymerization trials
Host‑guest co‑crystallization studies
Unhindered H‑bond acceptor at C6
Hydrogen‑bond network robustness
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